molecular formula C11H14N4O2 B2907364 Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate CAS No. 2059999-76-5

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Cat. No.: B2907364
CAS No.: 2059999-76-5
M. Wt: 234.259
InChI Key: XGLWLXPLDUXSPA-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a chemical compound belonging to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the following steps:

  • Formation of the Triazolopyrazine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative.

  • Methylation: The triazolopyrazine core is then methylated at the appropriate position to introduce the methyl group.

  • Esterification: The final step involves esterification with tert-butyl alcohol to produce the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to target specific enzymes involved in cancer and other diseases.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in disease progression.

Molecular Targets and Pathways:

  • Kinase Inhibition: The compound may target specific kinases involved in cell growth and proliferation.

  • Signal Transduction: By inhibiting these kinases, it can disrupt signal transduction pathways that are crucial for cancer cell survival.

Comparison with Similar Compounds

  • Tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate: This compound is structurally similar but lacks the methyl group at the 3-position.

  • Tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate: This compound has a piperidine ring attached to the triazolopyrazine core.

Uniqueness: Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS No. 1803570-14-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H18N4O2C_{11}H_{18}N_{4}O_{2} and a molecular weight of 238.29 g/mol. Its structure features a triazolo-pyrazine framework, which is significant for its biological properties. The compound's synthesis and characterization have been documented, indicating its stability and potential for further functionalization in drug development .

Biological Activity Overview

This compound exhibits various biological activities, particularly in anti-parasitic and anti-inflammatory domains.

1. Anti-parasitic Activity

Recent studies have highlighted the compound's efficacy against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. In vitro assays demonstrated an effective concentration (EC50) of approximately 2.1 μM, indicating moderate potency compared to existing treatments . The mechanism of action appears to involve disruption of the parasite's cellular processes, although further mechanistic studies are warranted.

2. Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory models. It was evaluated for its effects on inflammatory markers in RAW264.7 macrophage cells. The results indicated a reduction in nitric oxide (NO) production and downregulation of cyclooxygenase-2 (COX-2) expression, suggesting that it may inhibit inflammatory pathways effectively .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrazine derivatives. Modifications at specific positions on the triazole ring can significantly affect potency and selectivity:

Modification Effect on Activity
Methyl group at position 3Increases lipophilicity and bioavailability
Carboxylate group at position 6Enhances interaction with target proteins
Variations in substituentsAlters binding affinity and selectivity for targets

These insights can guide future synthetic efforts to develop more potent derivatives.

Case Study 1: Cryptosporidiosis Treatment

In a recent study involving animal models infected with C. parvum, treatment with this compound led to significant reductions in parasite load and associated symptoms compared to control groups. This study underscores the potential of this compound as a therapeutic agent against parasitic infections .

Case Study 2: Inflammatory Disease Models

In another investigation focusing on inflammatory diseases, this compound was tested in models of acute inflammation induced by lipopolysaccharides (LPS). Results demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound, indicating its potential role in managing inflammatory conditions .

Properties

IUPAC Name

tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-13-14-9-5-12-8(6-15(7)9)10(16)17-11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWLXPLDUXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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